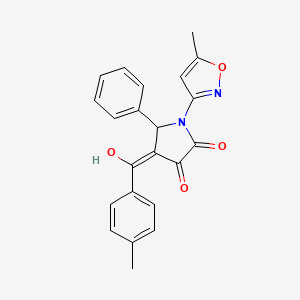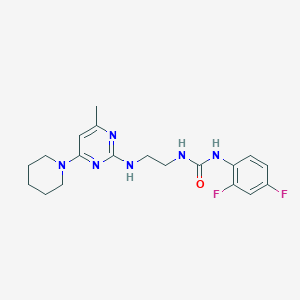![molecular formula C15H21N3O2 B2787104 Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2320219-94-9](/img/structure/B2787104.png)
Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone, also known as JNJ-31020028, is a novel drug candidate that has gained significant attention in the scientific community. It belongs to the class of piperidine-based compounds and has shown promising results in various scientific research applications.
作用机制
Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone exerts its pharmacological effects by binding to the dopamine D2 receptor and blocking its activation. This results in a decrease in the release of dopamine in the brain, leading to a reduction in the rewarding effects of drugs of abuse. It also modulates the activity of the serotonin receptor, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone have been studied extensively. It has been found to reduce the release of dopamine in the brain, which is associated with the rewarding effects of drugs of abuse. It also modulates the activity of the serotonin receptor, which may contribute to its anxiolytic and antidepressant-like effects. Moreover, it has been shown to reduce cocaine self-administration in rats, indicating its potential use in the treatment of drug addiction.
实验室实验的优点和局限性
One of the advantages of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone is its high selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of dopamine in drug addiction and other neurological disorders. However, one of the limitations of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone is its poor solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone. One direction is to investigate its potential use in the treatment of drug addiction and other neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on the serotonin receptor. Furthermore, it may be useful to develop more water-soluble derivatives of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone to overcome its solubility limitations. Overall, Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone is a promising drug candidate that has the potential to advance our understanding of dopamine and serotonin signaling in the brain.
合成方法
The synthesis of Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone has been reported in the literature. The synthesis involves the reaction of 4-(6-methylpyridazin-3-yl)oxymethylpiperidine with cyclopropyl ketone in the presence of a catalyst. The reaction yields Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone as a white solid with a high yield.
科学研究应用
Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone has shown promising results in various scientific research applications. It has been found to be a potent and selective antagonist of the dopamine D2 receptor. It has also been reported to have anxiolytic and antidepressant-like effects in animal models. Moreover, it has been shown to reduce cocaine self-administration in rats, indicating its potential use in the treatment of drug addiction.
属性
IUPAC Name |
cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-2-5-14(17-16-11)20-10-12-6-8-18(9-7-12)15(19)13-3-4-13/h2,5,12-13H,3-4,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUNSUXRRLWDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-methylpyridazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

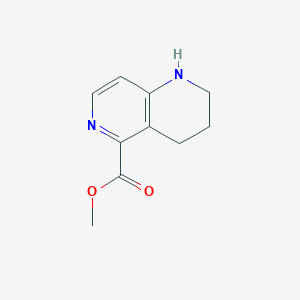
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2787024.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2787027.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2787028.png)
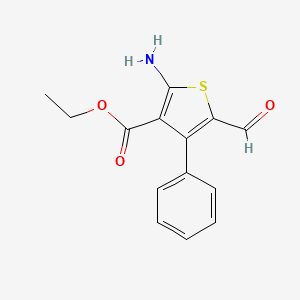

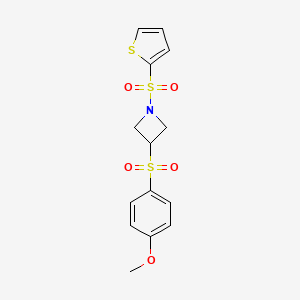
![N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide](/img/structure/B2787035.png)
![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2787037.png)
![1-Morpholino-3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propan-1-one](/img/structure/B2787039.png)
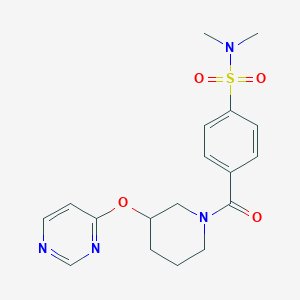
![ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2787042.png)
